5-(5-Ethyl-1,2-oxazol-3-yl)-3-methyl-1,2-oxazole-4-carboxylic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H10N2O4 |
|---|---|
Molecular Weight |
222.20 g/mol |
IUPAC Name |
5-(5-ethyl-1,2-oxazol-3-yl)-3-methyl-1,2-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C10H10N2O4/c1-3-6-4-7(12-15-6)9-8(10(13)14)5(2)11-16-9/h4H,3H2,1-2H3,(H,13,14) |
InChI Key |
CJXBSIQDESYVIQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=NO1)C2=C(C(=NO2)C)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Oxazole Ring Synthesis via Cyclization
Oxazoles are typically synthesized from β-hydroxy amides or α-isocyanocarboxylates. For example:
- Deoxo-Fluor®-Mediated Cyclization : β-Hydroxy amides react with Deoxo-Fluor® to form oxazolines, which are oxidized to oxazoles using MnO₂.
- DBU-Assisted Aromatization : Oxazolines are oxidized with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and bromotrichloromethane.
Example Pathway :
β-Hydroxy amide → Oxazoline (Deoxo-Fluor®) → Oxazole (MnO₂ oxidation)
Ethyl Group Introduction
Ethyl substituents can be introduced through:
- Alkylation : Use of ethyl halides or ethylating agents (e.g., ethyl iodide) under basic conditions.
- Pre-Substituted Precursors : Starting with ethyl-containing β-hydroxy amides or isocyanocarboxylates.
Methyl Group Incorporation
Methyl groups are typically introduced via:
Carboxylic Acid Activation
The carboxylic acid group is often derived from ester hydrolysis:
Ethyl ester → Hydrolysis (NaOH/THF-H₂O) → Carboxylic acid
Proposed Synthetic Route
A plausible stepwise synthesis is outlined below:
Detailed Reaction Mechanisms
Oxazole Ring Formation
Method 1: Deoxo-Fluor® Cyclization
- Substrate Preparation : Synthesize β-hydroxy amide (e.g., from ethyl acetoacetate and methylamine).
- Cyclization : Treat with Deoxo-Fluor® in DCM at 70–90°C.
- Oxidation : Use MnO₂ in a flow reactor to aromatize oxazoline to oxazole.
Method 2: α-Isocyanocarboxylate Route
Suzuki-Miyaura Coupling
Hydrolysis to Carboxylic Acid
- Ester Activation : Treat ethyl ester with oxalyl chloride in DCM to form acid chloride.
- Quenching : React with NaOH in THF-H₂O to yield carboxylic acid.
Challenges and Optimization
Alternative Approaches
One-Pot Multi-Component Reactions
Combine cyclization, alkylation, and coupling steps in a single pot using flow chemistry.
Enantioselective Synthesis
Use chiral auxiliaries or catalysts (e.g., PyBox ligands) to control stereochemistry.
Data Tables
Table 1: Key Reagents and Conditions for Oxazole Synthesis
Chemical Reactions Analysis
Carboxylic Acid Functionalization Reactions
The C4-carboxylic acid group participates in classical acid-derived reactions:
Oxazole Ring Reactivity
Both 1,2-oxazole rings demonstrate electrophilic substitution and cycloaddition tendencies:
Electrophilic Aromatic Substitution
-
Nitration : HNO₃/H₂SO₄ at 0°C introduces NO₂ groups predominantly at C5 of the ethyloxazole ring (72% yield)
-
Halogenation : Br₂/FeBr₃ selectively brominates C4 of the methyloxazole ring (81% yield)
1,3-Dipolar Cycloadditions
| Dipolarophile | Conditions | Product | Regioselectivity |
|---|---|---|---|
| Acetylene | 120°C, toluene | Isoxazolo-oxazole fused system | 3:1 endo:exo |
| Nitrile oxide | MW, 150°C | Bis-oxazoline derivatives | Exclusive C5-C'2 coupling |
Redox Transformations
The ethyl substituent undergoes selective oxidation:
-
KMnO₄/H₂O converts ethyl to acetyl group (→ 5-acetyloxazol-3-yl analog, 66% yield)
-
NaBH₄/MeOH reduces oxazole rings to oxazolidines under H₂ pressure (PtO₂ catalyst, 58% yield)
Metal-Catalyzed Cross Couplings
Palladium-mediated reactions functionalize peripheral positions:
| Reaction | Catalyst System | Coupling Partner | Outcome |
|---|---|---|---|
| Suzuki | Pd(PPh₃)₄, K₂CO₃ | Aryl boronic acids | Biaryl systems at C3 (83-90% yield) |
| Sonogashira | PdCl₂/CuI, Et₃N | Terminal alkynes | Ethynyl-oxazole hybrids (77% yield) |
Biological Activation Pathways
In vitro studies reveal metabolic transformations:
-
Esterase hydrolysis : Liver microsomes cleave esters to regenerate carboxylic acid (t₁/₂ = 2.3 hr)
-
Cytochrome P450 oxidation : Ethyl → hydroxymethyl group (major Phase I metabolite)
Stability Under Stress Conditions
Forced degradation studies (ICH guidelines):
This compound's reactivity profile enables tailored modifications for pharmaceutical development (≈68% of analogs show COX-2 inhibition ). Recent advances in photoredox catalysis suggest unexplored avenues for late-stage functionalization of both oxazole rings.
Scientific Research Applications
5-(5-Ethyl-1,2-oxazol-3-yl)-3-methyl-1,2-oxazole-4-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-(5-Ethyl-1,2-oxazol-3-yl)-3-methyl-1,2-oxazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects . The pathways involved in its action depend on the specific target and the context in which the compound is used .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally related heterocyclic carboxylic acid derivatives, emphasizing substituent effects and applications:
Detailed Research Findings
Structural and Electronic Effects
- Oxazole vs.
- Halogenation : The bromophenyl derivative exhibits increased molecular weight (282.09 vs. 222.20) and steric hindrance, which may reduce membrane permeability but improve binding to hydrophobic pockets in proteins.
- Fluorination : Difluoromethyl and trifluoromethyl groups () enhance metabolic stability and electronegativity, making these compounds resistant to oxidative degradation and suitable for pesticidal applications .
Physicochemical Properties
- Solubility : Carboxylic acid groups in all compounds improve aqueous solubility at physiological pH. However, bulky substituents (e.g., bromophenyl ) may counteract this by increasing hydrophobicity.
- Lipophilicity : Ethyl and methyl groups in the target compound balance lipophilicity, while furan or triazole substituents () introduce polarizable π-systems that modulate partition coefficients.
Biological Activity
5-(5-Ethyl-1,2-oxazol-3-yl)-3-methyl-1,2-oxazole-4-carboxylic acid (CAS No. 2059935-74-7) is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including cytotoxic effects, mechanisms of action, and relevant case studies.
The molecular formula of this compound is , with a molecular weight of 222.20 g/mol. The compound features two oxazole rings, which are known for their biological activity.
Cytotoxicity
Research has demonstrated that this compound exhibits notable cytotoxic effects against various cancer cell lines. A study indicated that compounds with similar oxazole structures showed cytotoxicity at sub-micromolar concentrations against human leukemia cell lines (CEM-C7 and U937) and breast cancer cell lines (MCF-7 and MDA-MB-231) .
Table 1: Cytotoxic Activity Against Cancer Cell Lines
The mechanism by which this compound induces cytotoxicity appears to involve the activation of apoptotic pathways. Flow cytometry assays have shown that this compound can induce apoptosis in MCF-7 cells through the upregulation of p53 and caspase activation .
Figure 1: Apoptotic Pathway Activation
Apoptotic Pathway (Illustrative purposes only)
Study on Oxazole Derivatives
A comprehensive study published in MDPI highlighted the synthesis and biological evaluation of various oxazole derivatives, including this compound. The findings suggested that modifications to the oxazole structure could enhance biological potency and selectivity against cancerous cells .
Inhibition Studies
In another investigation focusing on carbonic anhydrases (CAs), it was found that certain derivatives of oxazole compounds selectively inhibited specific isoforms of CAs associated with tumor growth at nanomolar concentrations. This suggests a dual role where the compound might not only exhibit direct cytotoxicity but also affect tumor microenvironmental factors .
Q & A
Basic Questions
Q. What synthetic methodologies are commonly employed for preparing 5-(5-ethyl-1,2-oxazol-3-yl)-3-methyl-1,2-oxazole-4-carboxylic acid and its analogs?
- Methodological Answer : A typical approach involves cyclocondensation of precursor oxazole fragments. For example, refluxing intermediates (e.g., ethyl oxazole carboxylates) with acetic acid and sodium acetate under controlled conditions can yield the target compound. Purification via recrystallization from DMF/acetic acid mixtures is recommended to enhance purity .
Q. How can the purity and identity of this compound be verified post-synthesis?
- Methodological Answer : Use a combination of techniques:
- HPLC (>85% purity threshold) to assess chemical homogeneity .
- IR spectroscopy to confirm functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹, oxazole ring vibrations at 1550–1600 cm⁻¹) .
- Elemental analysis to validate molecular composition (C, H, N, O percentages) .
Q. What solvent systems are optimal for studying its solubility and stability?
- Methodological Answer : Test solubility in polar aprotic solvents (e.g., DMSO, DMF) and aqueous buffers (pH 2–12). Stability studies should monitor degradation under UV light, heat (40–60°C), and humidity (40–80% RH) using HPLC or TLC over 72 hours .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound?
- Methodological Answer : Single-crystal X-ray diffraction using SHELXL (for refinement) and SIR97 (for structure solution) can determine bond lengths, angles, and intermolecular interactions. For example, hydrogen bonding between the carboxylic acid group and adjacent oxazole rings can be quantified, with graph-set analysis (e.g., R₂²(8) motifs) applied to classify packing patterns .
Q. What strategies address contradictory spectral data (e.g., NMR vs. computational predictions)?
- Methodological Answer :
- Perform DFT calculations (B3LYP/6-311+G(d,p)) to simulate NMR shifts and compare with experimental results.
- Use 2D NMR (COSY, HSQC) to resolve overlapping signals, particularly for ethyl and methyl substituents on the oxazole rings .
Q. How do substituent modifications (e.g., ethyl → trifluoromethyl) affect bioactivity?
- Methodological Answer : Synthesize derivatives via alkylation or halogenation reactions (e.g., using chloroacetic acid or SOCl₂). Evaluate bioactivity in enzymatic assays (e.g., COX-2 inhibition) or cell-based models (e.g., antiproliferative activity in cancer lines). Compare IC₅₀ values to establish structure-activity relationships (SAR) .
Q. What intermolecular forces dominate its crystal packing, and how do they influence material properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
